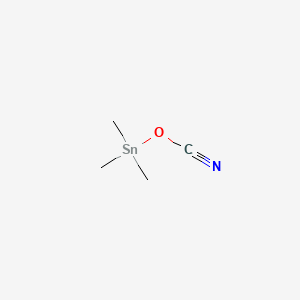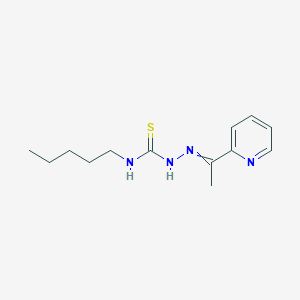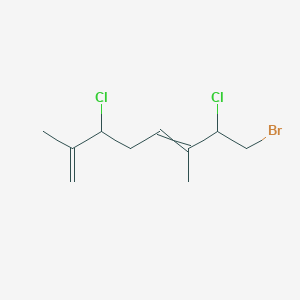
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with o-chlorophenyl, diethylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-chloroaniline with diethylamine to form the intermediate compound, which is then reacted with phenyl isocyanate to produce the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification processes.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The diethylaminoethyl group is known to enhance its ability to cross cell membranes, facilitating its action at the target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ketamine Hydrochloride: Shares structural similarities and is used as an anesthetic.
Chlorpheniramine: Contains a chlorophenyl group and is used as an antihistamine.
Phenylurea Derivatives: A class of compounds with similar urea backbones and varying substituents.
Uniqueness
Urea, 1-(o-chlorophenyl)-3-(2-(diethylamino)ethyl)-3-phenyl-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.
Properties
CAS No. |
78371-89-8 |
|---|---|
Molecular Formula |
C19H25Cl2N3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-1-phenylurea;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O.ClH/c1-3-22(4-2)14-15-23(16-10-6-5-7-11-16)19(24)21-18-13-9-8-12-17(18)20;/h5-13H,3-4,14-15H2,1-2H3,(H,21,24);1H |
InChI Key |
GACSAASIYWSDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)


